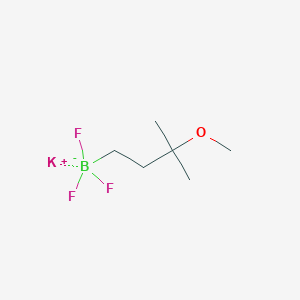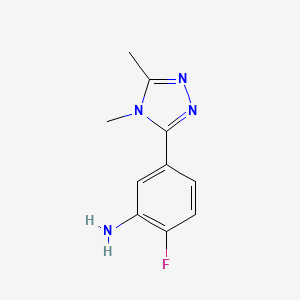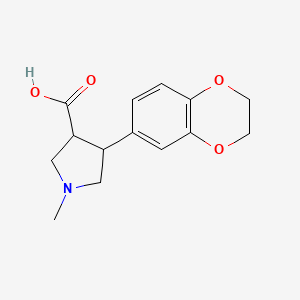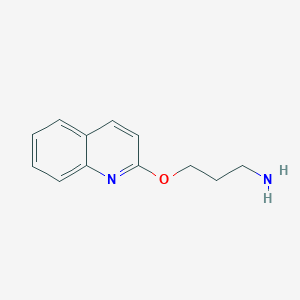
Potassium trifluoro(3-methoxy-3-methylbutyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide is a chemical compound known for its unique structure and properties It is a potassium salt of a trifluoroborate ester, which includes a 3-methoxy-3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-3-methylbutyl)boranuide typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a suitable trifluoromethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is often heated to facilitate the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro(3-methoxy-3-methylbutyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, boranes, and various substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.
Applications De Recherche Scientifique
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. Its stability and reactivity make it a valuable tool for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce trifluoromethyl groups into organic molecules enhances the biological activity and stability of these compounds.
Medicine: It is used in the development of new drugs and therapeutic agents. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance and durability.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-methoxy-3-methylbutyl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating the formation of new chemical bonds. This interaction is crucial in cross-coupling reactions, where the trifluoroborate group helps to stabilize reaction intermediates and promote the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-formylphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methoxy-3-methylbutyl)boranuide is unique due to its specific structure, which includes a 3-methoxy-3-methylbutyl group. This structural feature imparts distinct reactivity and stability to the compound, making it particularly useful in certain chemical reactions and applications. Compared to similar compounds, it offers enhanced performance in cross-coupling reactions and the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C6H13BF3KO |
|---|---|
Poids moléculaire |
208.07 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-methoxy-3-methylbutyl)boranuide |
InChI |
InChI=1S/C6H13BF3O.K/c1-6(2,11-3)4-5-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
Clé InChI |
JPRPHOVKOCXOBG-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(C)(C)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)



![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

